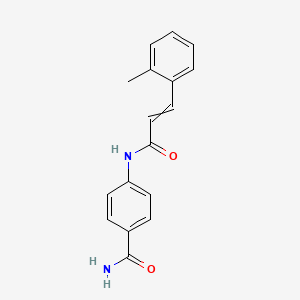

N-(2-methylcinnamoyl)-4-carbamoylaniline

Description

N-(2-methylcinnamoyl)-4-carbamoylaniline is an aromatic amide derivative featuring a 2-methylcinnamoyl group linked to a 4-carbamoylaniline moiety. However, direct pharmacological or synthetic data for this compound are absent in the provided evidence, necessitating comparisons with structurally related molecules from the literature.

Properties

Molecular Formula |

C17H16N2O2 |

|---|---|

Molecular Weight |

280.32 g/mol |

IUPAC Name |

4-[3-(2-methylphenyl)prop-2-enoylamino]benzamide |

InChI |

InChI=1S/C17H16N2O2/c1-12-4-2-3-5-13(12)8-11-16(20)19-15-9-6-14(7-10-15)17(18)21/h2-11H,1H3,(H2,18,21)(H,19,20) |

InChI Key |

CVKGKFYTFBTNMY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C=CC(=O)NC2=CC=C(C=C2)C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis draws parallels between N-(2-methylcinnamoyl)-4-carbamoylaniline and compounds with shared functional groups or synthetic pathways, as detailed in the provided evidence.

Functional Group and Structural Analogues

a. Sulfonamide Derivatives () Compounds such as N-Carbamimidoyl-4-(2,2-cyanovinylamino)benzenesulfonamide (2) and its analogues share the aniline backbone but differ in substituents. Key contrasts include:

- Functional Groups: The target compound’s carbamoyl (-CONH₂) and cinnamoyl (phenylpropenoyl) groups contrast with the sulfonamide (-SO₂NH₂) and cyanovinyl (-CH=CHCN) groups in compound 2. These differences influence solubility and reactivity; sulfonamides are typically more polar, while cinnamoyl groups enhance lipophilicity .

- Synthesis: Compound 2 was synthesized via condensation of sulfaguanidine with acrylonitrile under reflux.

b. Nicotinamide-Thiazolidinone Hybrids () NAT-1 and NAT-2 are nicotinamide derivatives with thiazolidinone rings. While these lack the cinnamoyl group, their amide bonds and aromatic systems suggest comparable hydrogen-bonding capacity. The thiazolidinone ring in NAT-1/NAT-2 may confer greater conformational rigidity compared to the flexible cinnamoyl chain in the target compound .

c. Cyanoacetamide Derivatives () 2-Cyano-N-[(methylamino)carbonyl]acetamide shares a carbamoyl group but replaces the cinnamoyl moiety with a cyanoacetamide structure. Notably, both compounds lack comprehensive toxicological profiles, highlighting a shared research gap .

Physicochemical and Drug-Likeness Properties

a.

b. Computational Analysis ()

N-(chloromethyl)-4-methanesulfonylaniline was profiled using quantum chemistry and QSPR modeling. Similar approaches could predict the target compound’s electronic properties (e.g., dipole moment, HOMO-LUMO gaps) and solubility. The methanesulfonyl group in is electron-withdrawing, whereas the carbamoyl group in the target compound is electron-donating, altering resonance effects and acidity .

Substituent Effects on Bioactivity

a. Aniline Derivatives ()

N-[(4-ethylphenyl)methyl]-2-methylaniline and related analogues highlight how alkyl substituents (e.g., ethyl, methyl) modulate lipophilicity and steric effects. The target compound’s 2-methylcinnamoyl group may enhance membrane permeability compared to bulkier tert-butyl groups in NAT-2 (), though this requires experimental validation .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.